(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
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Description
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.296. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Enaminones and their derivatives have been explored extensively for their pharmacological potentials. For instance, enaminones have shown promise as anticonvulsant agents, with specific compounds exhibiting antinociceptive activity, which could potentially contribute to the development of new pain management therapies (Masocha, Kombian, & Edafiogho, 2016). Additionally, the design of rigid cyclic analogues of cinnamamide has led to discoveries in muscle relaxants with anti-inflammatory and analgesic activities, indicating potential applications in treating conditions associated with muscle spasms and pain (Musso et al., 2003).
Organic Synthesis and Chemical Reactivity
The reactivity of enaminone compounds with isothiocyanates illustrates the synthetic versatility of these molecules, enabling the formation of products with potential biological activity or further chemical transformations (Greenhill, Hanaee, & Steel, 1990). Furthermore, enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities, which could lead to new therapeutic agents (Riyadh, 2011).
Material Science Applications
In material science, the development of electrochromic and electrofluorescent polymers incorporating bis(diphenylamino)-fluorene units showcases the application of related chemical structures in creating materials with potential uses in smart windows, displays, and other electronic devices due to their reversible optical properties (Sun et al., 2016).
Properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(15(11-17)9-4-10-15)14(19)8-7-12-5-2-3-6-13(12)16/h2-3,5-8H,4,9-10H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHBEDZBHEFHN-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1F)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1F)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.